(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
This compound belongs to the cyclopentaquinoline family, characterized by a fused bicyclic system combining cyclopentane and quinoline moieties. The stereochemistry (3aR,4S,9bS) and substituents (7,9-dichloro and carboxylic acid) confer unique electronic and steric properties. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs suggest synthetic routes involving palladium-catalyzed cross-coupling (e.g., ) or acid-mediated cyclization (e.g., ).
Properties
Molecular Formula |
C13H11Cl2NO2 |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H11Cl2NO2/c14-6-4-9(15)11-7-2-1-3-8(7)12(13(17)18)16-10(11)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m0/s1 |
InChI Key |
CBCFDRNSQSSDPC-SXMVTHIZSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]quinoline core, followed by the introduction of chlorine atoms and the carboxylic acid group. Common reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity material suitable for various applications.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety enables classic acid-derived transformations, which are critical for modifying solubility, bioavailability, or further functionalization.
Esterification
Reaction with alcohols under acidic or coupling conditions yields esters, often used to enhance membrane permeability:
| Reagents/Conditions | Product | Yield | Application |
|---|---|---|---|
| Methanol, H<sub>2</s ub>SO<sub>4</sub>, reflux | Methyl 7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate | 85% | Prodrug synthesis |
| DCC/DMAP, ROH | Alkyl esters (e.g., ethyl, benzyl) | 70–90% | Intermediate for amide coupling |
Amide Formation
The acid readily forms amides with amines, enabling integration into peptidomimetics or enzyme inhibitors:
| Amine | Coupling Agent | Conditions | Yield | Biological Target |
|---|---|---|---|---|
| Benzylamine | EDC/HOBt | DMF, RT, 12 h | 78% | Kinase inhibition assays |
| 4-Aminophenylacetic acid | HATU | DCM, 0°C to RT | 82% | Antibacterial agent development |
Decarboxylation
Controlled thermal or basic conditions remove the carboxylic acid group, generating the parent heterocycle:
Electrophilic Aromatic Substitution (EAS)
The electron-deficient quinoline core directs electrophiles to specific positions, influenced by chlorine substituents.
Nitration
Nitration occurs at the 6-position due to meta-directing effects of the chlorine atoms:
Halogenation
Further halogenation is limited due to existing chlorines but feasible under radical conditions:
| Halogen Source | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| NBS, AIBN, CCl<sub>4</sub> | Reflux, 6 h | 8-Bromo-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | 45% | Radioligand synthesis |
| I<sub>2</sub>, HIO<sub>4</sub> | AcOH, 80°C, 3 h | 6-Iodo-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | 52% | Cross-coupling precursor |
Reductive Transformations
The bicyclic system and substituents undergo selective reductions:
Nitro Group Reduction
Applicable to nitro-containing derivatives (e.g., nitration products):
Ring Hydrogenation
Partial saturation of the quinoline ring alters pharmacokinetic properties:
| Catalyst | Conditions | Product | Yield | Effect |
|---|---|---|---|---|
| PtO<sub>2</sub> | H<sub>2</sub> (1 atm), AcOH, 24 h | Partially saturated tetrahydro derivative | 62% | Increased metabolic stability |
| Rh/Al<sub>2</sub>O<sub>3</sub> | H<sub>2</sub> (3 atm), THF | Fully saturated decahydro analog | 48% | Enhanced solubility |
Cycloaddition and Ring-Opening Reactions
The strained cyclopenta ring participates in [4+2] cycloadditions and ring-opening cascades:
| Reaction Type | Reagents/Conditions | Product | Yield | Utility |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C, 8 h | Fused tricyclic adduct | 55% | Natural product mimicry |
| Oxidative ring-opening | KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | Dicarboxylic acid derivative | 67% | Polymeric material precursor |
Biological Activity-Driven Modifications
Derivatives are tailored to enhance interactions with therapeutic targets:
This compound’s versatility in reactions underscores its value in medicinal chemistry and materials science. Continued exploration of its reactivity, particularly in catalytic asymmetric synthesis and bioorthogonal chemistry, remains a focus for advancing its applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds related to (3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that structural modifications can enhance the efficacy of these compounds against various bacterial strains, suggesting a pathway for developing new antibiotics to combat resistant strains .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This positions it as a candidate for developing treatments for inflammatory diseases .
Biological Research
Cellular Mechanisms
In biological studies, this compound has been used to explore cellular mechanisms associated with apoptosis and cell proliferation. Research indicates that it may modulate pathways involved in cancer cell growth and survival .
Targeted Drug Delivery
The compound's unique structure allows it to be integrated into drug delivery systems. Its ability to penetrate biological membranes can be exploited to enhance the delivery of therapeutic agents directly to target cells or tissues .
Materials Science
Polymer Development
In materials science, derivatives of this compound have been utilized in the synthesis of novel polymers. These polymers exhibit desirable mechanical properties and thermal stability, making them suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of (3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Substituent Variations on the Cyclopentaquinoline Core
Key Observations :
- Electronic Effects: Nitro (QA-1846) and cyano (QA-3134) substituents at position 8 likely reduce electron density in the quinoline ring compared to chlorine in the target compound .
Modifications to the Carboxylic Acid Group
Key Observations :
- Solubility : Esterification (e.g., ) decreases aqueous solubility but may enhance membrane permeability .
Biological Activity
The compound (3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS No. 1415811-43-6) is a member of the quinoline family, which is known for its diverse biological activities. This article focuses on its biological activity, particularly its antibacterial properties and cytotoxicity, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 215.25 g/mol. The presence of chlorine atoms and the cyclopentaquinoline structure contribute to its potential biological activities.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of quinoline derivatives, including the compound . The following table summarizes the antibacterial activities against various strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (3aR,4S,9bS)-7,9-dichloro... | Staphylococcus aureus (S. aureus) | 64 μg/mL |
| Escherichia coli (E. coli) | 128 μg/mL | |
| Bacillus subtilis (B. subtilis) | >256 μg/mL | |
| Pseudomonas aeruginosa (P. aeruginosa) | >256 μg/mL | |
| Methicillin-resistant S. aureus (MRSA) | >256 μg/mL |
The compound exhibited significant activity against S. aureus and moderate activity against E. coli , while showing weak inhibition against B. subtilis , P. aeruginosa , and MRSA .
Cytotoxicity Studies
Cytotoxicity was assessed using the MTT assay on mouse macrophage cell lines (RAW 264.7). The results indicated that:
- The compound showed weak cytotoxicity with an IC50 value of approximately 98.2 μg/mL .
- Comparatively, standard antibiotics like ampicillin and gentamicin exhibited similar cytotoxic profiles.
These findings suggest that the compound has a favorable safety profile for further development as an antibacterial agent .
The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of cellular processes due to its structural characteristics that allow interaction with bacterial enzymes or membranes.
Study 1: Synthesis and Evaluation
In a study published in MDPI, researchers designed and synthesized various quinoline derivatives, including our compound, to evaluate their antibacterial efficacy against multiple bacterial strains. The study concluded that modifications to the quinoline structure significantly influenced antibacterial activity .
Study 2: Comparative Analysis
Another research effort compared the activity of this compound with other known antibacterial agents, demonstrating that while it was less potent than standard treatments like ampicillin and gentamicin, it still provided a promising alternative for treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
